An In-depth Technical Guide to the Chemical Properties of 4-Phenylazobenzenesulfonyl Chloride
An In-depth Technical Guide to the Chemical Properties of 4-Phenylazobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylazobenzenesulfonyl chloride is an organic compound featuring a sulfonyl chloride functional group attached to an azobenzene scaffold. This unique combination of reactive and photoactive moieties makes it a valuable reagent in organic synthesis and materials science. The sulfonyl chloride group serves as a reactive handle for the introduction of the phenylazobenzenesulfonyl group onto various nucleophiles, while the azobenzene unit can undergo photoisomerization, leading to changes in molecular geometry and properties. This guide provides a comprehensive overview of the known chemical properties of 4-Phenylazobenzenesulfonyl Chloride, including its physical characteristics, reactivity, and synthetic applications.
Chemical and Physical Properties
The fundamental properties of 4-Phenylazobenzenesulfonyl Chloride are summarized below. It is important to note that while some data is available for this specific compound, other entries are based on closely related compounds and should be considered as estimations.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClN₂O₂S | [1][2] |
| Molecular Weight | 280.73 g/mol | [1][2] |
| Appearance | Light yellow to brown powder/crystal | [2] |
| Melting Point | 120.0 to 125.0 °C | |
| Purity | >98.0% (typical) | [2] |
| CAS Number | 58359-53-8 | [1] |
Spectroscopic Data
1H NMR Spectroscopy (of 4-Phenylazobenzoyl chloride)
The proton NMR spectrum of 4-Phenylazobenzoyl chloride would be expected to show signals corresponding to the protons on the two phenyl rings. The exact chemical shifts for 4-Phenylazobenzenesulfonyl Chloride may vary slightly due to the different electronic effects of the sulfonyl chloride group compared to the benzoyl chloride group.
A representative spectrum for 4-Phenylazobenzoyl chloride can be found on SpectraBase.[3][4]
13C NMR Spectroscopy (of 4-Phenylazobenzoyl chloride)
The carbon NMR spectrum will show distinct signals for the carbon atoms in the phenyl rings and the carbonyl carbon. The chemical shifts will be influenced by the electron-withdrawing nature of the azo and carbonyl groups.
A representative spectrum for 4-Phenylazobenzoyl chloride can be found on SpectraBase.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying functional groups. For 4-Phenylazobenzenesulfonyl Chloride, characteristic absorption bands are expected for the sulfonyl chloride and azo groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| S=O stretch (asymmetric) | 1370 - 1410 | Strong absorption, characteristic of sulfonyl chlorides.[5] |
| S=O stretch (symmetric) | 1166 - 1204 | Strong absorption, characteristic of sulfonyl chlorides.[5] |
| N=N stretch | ~1400 - 1450 | Typically weak to medium intensity. |
| C=C stretch (aromatic) | ~1450 - 1600 | Multiple bands of varying intensity. |
| C-H stretch (aromatic) | ~3000 - 3100 |
A representative IR spectrum for 4-Phenylazobenzoyl chloride is available on SpectraBase.[6]
UV-Vis Spectroscopy
The UV-Vis spectrum of azobenzene derivatives is characterized by two main absorption bands: a strong π→π* transition and a weaker n→π* transition of the azo group.
| Transition | Approximate λmax (nm) | Notes |
| π→π | ~320-350 | High molar absorptivity. |
| n→π | ~440-450 | Lower molar absorptivity, corresponding to the visible color. |
The UV-Vis absorption spectrum of 4-(phenylazo)benzoyl chloride shows a strong absorption peak around 330 nm.[7]
Experimental Protocols
Detailed, peer-reviewed synthetic protocols specifically for 4-Phenylazobenzenesulfonyl Chloride are not widely published. However, its synthesis can be inferred from standard organic chemistry procedures for the preparation of sulfonyl chlorides.
Synthesis of 4-Phenylazobenzenesulfonyl Chloride
A plausible synthetic route involves the diazotization of sulfanilic acid followed by a coupling reaction with benzene, and subsequent chlorination of the resulting sulfonic acid.
Caption: General workflow for the synthesis of 4-Phenylazobenzenesulfonyl Chloride.
Methodology:
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Diazotization of Sulfanilic Acid: Sulfanilic acid is dissolved in an aqueous solution of sodium carbonate. The solution is cooled to 0-5 °C, and a solution of sodium nitrite is added. This mixture is then slowly added to a cold solution of hydrochloric acid to form the diazonium salt.
-
Azo Coupling: The cold diazonium salt solution is then reacted with benzene in the presence of a suitable catalyst to form 4-phenylazobenzenesulfonic acid.
-
Chlorination: The resulting 4-phenylazobenzenesulfonic acid is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid group into a sulfonyl chloride. The reaction is typically heated to drive it to completion.
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Workup and Purification: The reaction mixture is cooled and poured onto ice to quench any remaining chlorinating agent. The solid product is then collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from a suitable solvent.
Reaction with Nucleophiles: Synthesis of Sulfonamides
4-Phenylazobenzenesulfonyl chloride readily reacts with primary and secondary amines to form the corresponding sulfonamides.[8][9]
Caption: General workflow for the reaction with amines to form sulfonamides.
Methodology:
-
Reaction Setup: 4-Phenylazobenzenesulfonyl chloride is dissolved in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a reaction vessel equipped with a magnetic stirrer.
-
Addition of Amine and Base: The primary or secondary amine (1.0 equivalent) is added to the solution, followed by the addition of a base such as pyridine or triethylamine (1.1 equivalents) to act as a scavenger for the HCl byproduct.
-
Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is washed with dilute aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
Reaction with Nucleophiles: Synthesis of Sulfonate Esters
In a similar fashion, 4-Phenylazobenzenesulfonyl chloride can react with alcohols in the presence of a base to yield sulfonate esters.
Methodology:
-
Reaction Setup: The alcohol is dissolved in a suitable solvent, and a base like pyridine is added.
-
Addition of Sulfonyl Chloride: 4-Phenylazobenzenesulfonyl chloride is added portion-wise to the alcohol-base mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction.
-
Reaction and Workup: The reaction is allowed to proceed to completion, followed by a similar aqueous workup as described for the sulfonamide synthesis to isolate the sulfonate ester.
Logical Relationships in Reactivity
The reactivity of 4-Phenylazobenzenesulfonyl Chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This allows for a variety of nucleophilic substitution reactions.
Caption: Reactivity of 4-Phenylazobenzenesulfonyl Chloride with various nucleophiles.
Conclusion
4-Phenylazobenzenesulfonyl Chloride is a versatile bifunctional molecule with significant potential in chemical synthesis. Its sulfonyl chloride group provides a reactive site for the formation of sulfonamides, sulfonate esters, and other derivatives, while the azobenzene core introduces photoresponsive properties. While detailed experimental and spectroscopic data for this specific compound are not extensively documented in publicly accessible literature, its chemical behavior can be reliably predicted based on the well-established chemistry of sulfonyl chlorides and azobenzenes. The protocols and data presented in this guide, including information from closely related analogs, provide a solid foundation for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize its properties and expand its applications.
References
- 1. scbt.com [scbt.com]
- 2. Azobenzene-4-sulfonyl Chloride | CymitQuimica [cymitquimica.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. acdlabs.com [acdlabs.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cbijournal.com [cbijournal.com]
